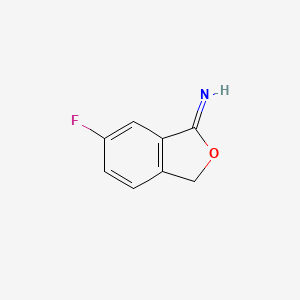

6-Fluoro-1,3-dihydro-2-benzofuran-1-imine

Description

The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of synthetic and medicinal chemistry. 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine represents a confluence of several key structural motifs that have independently demonstrated significant bioactivity. This article will provide a comprehensive overview of this compound within the context of its chemical class and constituent scaffolds, highlighting the potential for future research.

Fluorinated heterocyclic compounds are a rapidly growing class of molecules in drug discovery. nih.govtandfonline.com The introduction of fluorine into a heterocyclic ring system can dramatically alter the parent molecule's physicochemical properties. researchgate.net It is estimated that approximately 20% of all pharmaceuticals on the market are fluorinated compounds. rsc.org The strategic placement of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. nih.govtandfonline.com This is due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. pharmacyjournal.orgmdpi.com The presence of a fluorine atom in the benzofuran (B130515) scaffold of this compound suggests that it may possess these advantageous properties.

The benzofuran scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities. nih.govacs.orgtaylorandfrancis.com Benzofuran derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The versatility of the benzofuran ring system allows for the synthesis of a large number of derivatives with a wide range of biological activities. acs.orgrsc.org

Imines, characterized by a carbon-nitrogen double bond, are crucial intermediates in the synthesis of nitrogen-containing heterocyclic compounds. nih.govnih.gov They serve as versatile building blocks due to their reactivity profile, acting as either electrophiles or nucleophiles. nih.gov The imine functional group in this compound provides a reactive handle for further chemical modifications, allowing for the generation of diverse molecular libraries for biological screening.

| Property Influenced by Fluorine | Potential Effect on this compound |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to a longer biological half-life. mdpi.com |

| Lipophilicity | Modulation of the molecule's ability to pass through biological membranes. pharmacyjournal.org |

| Binding Affinity | Enhanced interaction with biological targets through favorable electrostatic interactions. nih.gov |

| Acidity (pKa) | Alteration of the ionization state, affecting solubility and receptor interaction. tandfonline.com |

Currently, there is a notable absence of published research specifically focused on the synthesis, characterization, and biological evaluation of this compound. This represents a significant research gap and a compelling opportunity for future investigations.

Prospective research directions could include:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to this compound, followed by comprehensive structural elucidation using modern spectroscopic techniques.

Biological Screening: Given the known activities of related fluorinated benzofurans, this compound could be screened for a variety of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

Computational Studies: In silico modeling and docking studies could be employed to predict potential biological targets and to understand the structure-activity relationships of this and related compounds.

Derivative Synthesis: The imine functionality could be utilized to synthesize a library of derivatives with diverse substituents to explore and optimize potential biological activity.

The unique combination of a fluorinated benzofuran scaffold and a reactive imine group makes this compound a promising candidate for future drug discovery and development programs.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3H-2-benzofuran-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMCLWMGKXGYQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=N)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Fluoro 1,3 Dihydro 2 Benzofuran 1 Imine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine suggests several potential disconnection points, leading to readily available starting materials. The most logical disconnections are at the C=N bond of the imine and the C-O bond of the dihydrobenzofuran ring.

Imine Disconnection: The primary retrosynthetic step involves the disconnection of the imine functionality. This leads back to the corresponding lactone, 6-fluoro-1,3-dihydro-2-benzofuran-1-one (A) , and an ammonia (B1221849) equivalent. This approach simplifies the synthesis to the formation of the core heterocyclic lactone.

Dihydrobenzofuran Ring Disconnection: Further disconnection of the lactone (A) can proceed via two main pathways:

From 2-substituted-4-fluorobenzyl derivatives: Cleavage of the ether linkage points to precursors such as 4-fluoro-2-(hydroxymethyl)benzonitrile (B) or 4-fluoro-2-(halomethyl)benzoic acid (C) . These precursors already contain the necessary carbon framework and require an intramolecular cyclization step.

From 5-fluoro-2-formylbenzoic acid (D): This precursor can be cyclized through reduction of the aldehyde and subsequent intramolecular esterification (lactonization).

These key precursors, outlined in the table below, form the basis for the synthetic strategies discussed in the subsequent sections.

| Precursor ID | Chemical Name | Rationale |

| A | 6-Fluoro-1,3-dihydro-2-benzofuran-1-one | Direct precursor to the target imine via condensation with an amine source. |

| B | 4-Fluoro-2-(hydroxymethyl)benzonitrile | Precursor for intramolecular cyclization to form the dihydrobenzofuran ring. |

| C | 4-Fluoro-2-(halomethyl)benzoic acid | Alternative precursor for intramolecular cyclization. |

| D | 5-Fluoro-2-formylbenzoic acid | Can be converted to the lactone via a reduction-cyclization sequence. |

Direct Synthesis of this compound

The direct synthesis of the target compound can be approached through several methodologies, each with its own set of advantages and challenges.

The most direct route to this compound involves the condensation of the corresponding lactone, 6-fluoro-1,3-dihydro-2-benzofuran-1-one , with an appropriate nitrogen source. This reaction is analogous to the formation of imines from ketones and aldehydes.

The reaction typically proceeds by treating the lactone with ammonia or a protected amine, such as a tosylamine, in the presence of a dehydrating agent or under conditions that facilitate the removal of water. The use of a protected amine may be advantageous to control the reactivity and improve the yield, followed by a deprotection step. An efficient method for the synthesis of related 1-aminophthalan derivatives involves the intramolecular oxa-Mannich reaction of 1,3-dihydro-2-benzofuran-1-ols with p-toluenesulfonylamine. koreascience.kr

Hypothetical Reaction Scheme:

| Reactant | Reagent | Product |

| 6-Fluoro-1,3-dihydro-2-benzofuran-1-one | 1. p-Toluenesulfonamide, Cs₂CO₃2. Deprotection | This compound |

Intramolecular cyclization offers a powerful strategy for the construction of the dihydrobenzofuran core. A plausible approach starts from a readily accessible precursor like 2-bromo-5-fluorotoluene .

Functionalization of the Precursor: The starting material can be functionalized through a series of steps to introduce the necessary groups for cyclization. For instance, oxidation of the methyl group to a carboxylic acid, followed by benzylic bromination, would yield a suitable precursor.

Cyclization: The resulting substituted benzoic acid can then undergo intramolecular cyclization to form the lactone, 6-fluoro-1,3-dihydro-2-benzofuran-1-one . This lactone can then be converted to the target imine as described above.

Another intramolecular approach is the cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates, which can be prepared from 1-bromo-2-(dimethoxymethyl)benzenes. researchgate.net This methodology could be adapted for the synthesis of the fluorinated analogue.

While less direct, multi-component reactions (MCRs) could potentially be employed to construct the core structure in a single step. An MCR could theoretically involve a fluorinated benzene (B151609) derivative, a source of the C1 carbon of the furanone ring, and an amine. However, the development of such a specific MCR for this target would require significant methodological research.

Catalytic Approaches in Synthesis

Catalysis, particularly using transition metals, provides efficient and selective methods for the formation of heterocyclic rings. rsc.orgfrontiersin.org

Transition metal catalysts, such as palladium, copper, and rhodium, are widely used in the synthesis of dihydrobenzofurans. rsc.orgdntb.gov.ua These methods often involve cross-coupling reactions or C-H activation to form the key C-O or C-C bonds of the heterocyclic ring.

A potential palladium-catalyzed route could involve the intramolecular cyclization of a precursor such as 2-(allyloxy)-5-fluorobenzyl halide . The palladium catalyst would facilitate the intramolecular C-O bond formation, leading to a dihydrobenzofuran derivative that could be further functionalized to the target imine.

Another strategy involves the rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides with cyclopropylidenemethyl alkenes to construct the 3-ethylidene-2,3-dihydrobenzofuran skeleton. rsc.org Adaptation of this methodology to a suitable fluorinated precursor could provide a pathway to the desired ring system.

Examples of Relevant Catalytic Systems:

| Catalyst System | Reaction Type | Relevance to Target Synthesis |

| Pd(OAc)₂ / Ligand | Intramolecular C-O bond formation | Can be used to cyclize fluorinated precursors to form the dihydrobenzofuran ring. |

| [Cp*RhCl₂]₂ / Base | [3+2] Annulation | Offers a route to substituted dihydrobenzofurans from fluorinated N-phenoxyacetamides. rsc.org |

| Cu(I) or Cu(II) salts | Intramolecular C-O or C-N bond formation | Could be employed in the cyclization step or in the formation of the imine. |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including dihydrobenzofuran derivatives. nih.govresearchgate.net While a direct organocatalytic synthesis of this compound has not been explicitly detailed in the literature, several strategies for the construction of the core dihydrobenzofuran skeleton can be envisioned.

One plausible approach involves an intramolecular Michael addition. For instance, a suitably substituted ortho-hydroxy chalcone (B49325) derivative bearing a fluorine atom at the desired position could undergo a cascade reaction. This reaction, catalyzed by a chiral thiourea (B124793) derivative, could proceed via a Michael addition followed by an oxa-substitution to yield the trans-2,3-dihydrobenzofuran scaffold with high enantioselectivity. researchgate.net Another strategy employs the intramolecular Michael addition/lactonization of enone acids, which can be catalyzed by stereodivergent organocatalysts like (S)-(−)-tetramisole hydrochloride or cinchona alkaloid derivatives to selectively produce either syn- or anti-diastereoisomers of substituted dihydrobenzofurans. nih.gov

Furthermore, domino reactions catalyzed by organocatalysts present an efficient pathway. A Friedel-Crafts/substitution domino reaction between a substituted β-naphthol and (Z)-(2-bromo-2-nitrovinyl)benzene, catalyzed by a quinine-based bifunctional organocatalyst, has been shown to produce various chiral dihydronaphthofuran and dihydrobenzofuran derivatives with excellent enantiomeric excess. metu.edu.tr Adapting such a methodology to a fluorinated phenol (B47542) precursor could provide a viable route to the 6-fluoro-dihydrobenzofuran core.

Intramolecular aldol (B89426) reactions, catalyzed by proline-type organocatalysts, have also been successfully employed in the diastereo- and enantioselective synthesis of 3-hydroxy-2,3-dihydrobenzofurans, which are valuable precursors for further functionalization. researchgate.net

A hypothetical organocatalytic route to a precursor of the target imine is outlined below:

| Step | Reaction Type | Precursor | Catalyst | Product |

| 1 | Intramolecular Michael Addition | 2-(4-fluoro-2-hydroxyphenyl)-propenal | Chiral amine (e.g., prolinol derivative) | 6-Fluoro-2,3-dihydrobenzofuran-3-ol |

| 2 | Oxidation | 6-Fluoro-2,3-dihydrobenzofuran-3-ol | Mild oxidizing agent | 6-Fluoro-dihydrobenzofuran-3-one |

| 3 | Imine Formation | 6-Fluoro-dihydrobenzofuran-3-one | Primary amine | This compound |

Brønsted and Lewis Acid/Base Catalysis

Brønsted and Lewis acid/base catalysis offers a complementary set of tools for the synthesis of the dihydrobenzofuran skeleton. These catalysts can activate substrates and control reaction pathways, often under mild conditions.

Lewis acids, for example, have been utilized in the selective hydrogenation of benzofurans to dihydrobenzofurans. Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have demonstrated efficacy in this transformation, keeping the aromaticity of the benzene ring intact. acs.org A similar approach could be applied to a pre-synthesized 6-fluorobenzofuran.

Domino reactions catalyzed by Lewis acids are also prominent. A combination of a Lewis acid (e.g., boron trifluoride diethyl etherate) and a Brønsted acid (e.g., propionic acid) has been reported for the synthesis of 3-enamide-substituted dihydrobenzofurans from 1,6-enynes and nitriles. nih.gov Furthermore, a Lewis acid-catalyzed domino 1,2-addition/1,4-addition/elimination between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls yields dihydrobenzofuran-4(5H)-ones. rsc.orgrsc.org

A particularly relevant transformation for the synthesis of the imine functionality is the intramolecular oxa-Mannich reaction. The reaction of 1,3-dihydro-2-benzofuran-1-ols with a sulfonamide in the presence of a base like cesium carbonate can efficiently produce 1-aminophthalan derivatives, which are N-protected precursors to the desired imine. koreascience.kr A one-pot synthesis of (Z)-N-substituted isobenzofuran-1(3H)-imines has also been developed from secondary benzothioamides and carbonyl compounds, proceeding through a dilithiated intermediate. clockss.org

A potential acid/base-catalyzed route could involve the following steps:

| Step | Reaction Type | Precursor | Catalyst/Reagent | Product |

| 1 | Friedel-Crafts Alkylation | 4-Fluorophenol with an appropriate alkylating agent | Lewis Acid (e.g., AlCl₃) | Substituted 4-fluorophenol |

| 2 | Cyclization | Substituted 4-fluorophenol | Brønsted Acid (e.g., TfOH) | 6-Fluoro-2,3-dihydrobenzofuran derivative |

| 3 | Functional Group Transformation | 6-Fluoro-2,3-dihydrobenzofuran derivative | - | 6-Fluoro-1,3-dihydro-2-benzofuran-1-ol |

| 4 | Intramolecular Oxa-Mannich Reaction | 6-Fluoro-1,3-dihydro-2-benzofuran-1-ol with an amine source | Base (e.g., Cs₂CO₃) | 6-Fluoro-1,3-dihydro-2-benzofuran-1-amine |

| 5 | Imine Formation (if primary amine is used) | 6-Fluoro-1,3-dihydro-2-benzofuran-1-amine | - | This compound |

Synthesis of Analogues and Derivatives of the this compound Core

The synthesis of analogues and derivatives of the target compound allows for the exploration of structure-activity relationships and the fine-tuning of its properties. Modifications can be introduced at various positions of the molecule.

The synthetic methodologies described above are amenable to the introduction of a wide range of substituents on the benzofuran (B130515) ring. The choice of the starting phenol derivative is crucial for determining the substitution pattern. For example, using differently substituted phenols in organocatalytic or acid-catalyzed cyclization reactions would lead to analogues with substituents at positions 4, 5, or 7. Both electron-donating and electron-withdrawing groups can be incorporated, although their presence may influence the reaction conditions and yields.

| Substituent Position | Example Substituent | Potential Synthetic Starting Material |

| 4 | Chloro | 3-Chloro-4-fluorophenol |

| 5 | Methyl | 4-Fluoro-3-methylphenol |

| 7 | Bromo | 2-Bromo-4-fluorophenol |

The imine nitrogen can be functionalized with various substituents by choosing the appropriate amine in the final imine formation step or in the intramolecular oxa-Mannich reaction. The synthesis of N-substituted isobenzofuran-1(3H)-imines has been demonstrated with both alkyl and aryl amines. clockss.org This allows for the introduction of a wide array of functional groups, which can modulate the steric and electronic properties of the imine moiety.

| Imine Substituent (R in N-R) | Reagent |

| Ethyl | Ethylamine |

| Phenyl | Aniline |

| 4-Methoxyphenyl | p-Anisidine |

| Benzyl | Benzylamine |

Isosteric replacements can be made to the core structure to create analogues with potentially different physicochemical and biological properties. For example, the oxygen atom in the dihydrobenzofuran ring could be replaced with sulfur to generate the corresponding dihydrobenzothiophene derivative. The synthesis of (Z)-N-alkylbenzo[c]thiophen-1(3H)-imines has been reported, suggesting the feasibility of this isosteric replacement. clockss.org Similarly, the benzene ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine (B92270) or thiophene, by starting with the corresponding hydroxy-substituted heterocycle.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. jbiochemtech.com For the synthesis of this compound and its analogues, several green approaches can be considered.

One-pot and domino reactions, as discussed in the context of organocatalysis and acid/base catalysis, are inherently greener as they reduce the number of workup and purification steps, thereby minimizing solvent waste. metu.edu.trrsc.orgrsc.org The use of catalysis, in general, is a cornerstone of green chemistry, as it allows for the use of smaller quantities of reagents and often leads to higher efficiency.

The choice of solvent is another critical factor. The development of synthetic routes in environmentally benign solvents, such as water or deep eutectic solvents (DESs), is a key area of research. A green synthesis of benzofuran derivatives has been reported in a choline (B1196258) chloride-ethylene glycol DES, which is biodegradable and has low toxicity. acs.org

Biocatalysis offers a highly sustainable alternative to traditional chemical synthesis. The use of whole-cell biocatalysts, for instance, has been demonstrated for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol in an aqueous medium, highlighting the potential for green synthesis of chiral precursors. nih.gov

Furthermore, electrochemical methods can provide a non-catalytic, fast, and simple route for the synthesis of benzofuran derivatives in aqueous solutions, avoiding the use of toxic solvents and catalysts. jbiochemtech.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. researchgate.net

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Domino and one-pot reactions |

| Use of Catalysis | Organocatalysis, Lewis/Brønsted acid catalysis, biocatalysis |

| Benign Solvents | Use of water, deep eutectic solvents |

| Energy Efficiency | Microwave-assisted synthesis, ambient temperature reactions |

| Renewable Feedstocks | Potential use of bio-based starting materials |

Solvent-Free Reactions

There is no available scientific literature detailing the solvent-free synthesis of this compound.

Microwave-Assisted Syntheses

No specific microwave-assisted synthetic routes for this compound have been reported in the reviewed literature. While microwave irradiation is a common technique to promote cyclization and condensation reactions in the synthesis of heterocyclic compounds, including some benzofuran derivatives nih.govnih.govresearchgate.net, its application for this target molecule is not documented.

Reaction Mechanisms and Pathways of 6 Fluoro 1,3 Dihydro 2 Benzofuran 1 Imine Transformations

Mechanism of Imine Bond Formation from Precursors

The formation of an imine, also known as a Schiff base, is a common reaction in organic chemistry involving the reaction of a primary amine with an aldehyde or a ketone. libretexts.orgmasterorganicchemistry.com This reversible reaction is typically catalyzed by acid and proceeds through a two-stage mechanism: nucleophilic addition followed by elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

The formation of the imine bond is a classic example of a nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org The rate of this reaction is highly dependent on the pH of the reaction medium. A slightly acidic environment is generally optimal, as it is sufficient to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, while not excessively protonating the amine nucleophile, which would render it unreactive. libretexts.org

The general steps of the nucleophilic addition-elimination cascade are as follows:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the carbonyl group is protonated, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, leading to the formation of a neutral amino alcohol, also known as a hemiaminal or carbinolamine.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by the acid catalyst to form a good leaving group, water.

Elimination of Water: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion.

Deprotonation: A base, which can be the solvent or the conjugate base of the acid catalyst, removes a proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst.

Table 1: Key Steps in the Nucleophilic Addition-Elimination Cascade for Imine Formation

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Protonation of Carbonyl | Oxonium Ion |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate |

| 3 | Proton Transfer | Hemiaminal (Carbinolamine) |

| 4 | Protonation of Hydroxyl | Protonated Hemiaminal |

| 5 | Elimination of Water | Iminium Ion |

| 6 | Deprotonation | Imine |

The stability and reactivity of the hemiaminal intermediate are influenced by the electronic and steric nature of the substituents on both the carbonyl compound and the amine. Electron-withdrawing groups on the carbonyl precursor can destabilize the hemiaminal, potentially favoring the reverse reaction back to the starting materials. Conversely, electron-donating groups can stabilize the intermediate.

Mechanisms of Benzofuran (B130515) Ring Closure

The formation of the benzofuran ring system is a key step in the synthesis of a wide variety of heterocyclic compounds. nih.gov Numerous methods have been developed for the construction of the benzofuran nucleus, often involving the intramolecular cyclization of a suitably substituted benzene (B151609) derivative. nih.govorganic-chemistry.org

The formation of the 1,3-dihydro-2-benzofuran ring in the target molecule likely proceeds through an intramolecular cyclization reaction. A plausible synthetic strategy would involve a precursor that already contains the necessary atoms for the ring system, with a reactive group positioned to facilitate ring closure.

One potential pathway is an intramolecular nucleophilic substitution reaction. For instance, a precursor with a nucleophilic group on the side chain and a suitable leaving group on the benzylic position could undergo intramolecular cyclization. The specific conditions for such a reaction would depend on the nature of the nucleophile and the leaving group.

Another possible pathway is an intramolecular cyclization involving the formation of a new carbon-oxygen bond. This could be achieved through various catalytic or non-catalytic methods, depending on the specific functionalities present in the precursor molecule.

In some synthetic routes to benzofuran derivatives, rearrangement processes can occur. These rearrangements can be influenced by the reaction conditions, such as temperature and the presence of catalysts. For instance, acid-catalyzed conditions can sometimes lead to skeletal rearrangements, resulting in the formation of isomeric products. Careful control of the reaction parameters is therefore essential to ensure the desired product is obtained.

Influence of the Fluorine Atom on Reaction Pathways

The presence of a fluorine atom at the 6-position of the benzofuran ring has a significant impact on the electronic properties of the molecule and, consequently, on the reaction pathways for its synthesis. nih.gov Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). sci-hub.boxresearchgate.net

This electron-withdrawing effect has several important consequences for the reaction mechanisms:

Increased Acidity: The fluorine atom increases the acidity of nearby protons. This can influence the ease of deprotonation at various stages of the reaction mechanism.

Modulation of Nucleophilicity and Electrophilicity: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic attack. Conversely, it can enhance the electrophilicity of certain positions on the ring, making them more susceptible to nucleophilic attack.

Influence on Intermediate Stability: The fluorine atom can affect the stability of charged intermediates formed during the reaction. For example, it can destabilize carbocationic intermediates while stabilizing carbanionic intermediates through its inductive effect.

Alteration of Reaction Rates: By influencing the electronic properties of the starting materials and intermediates, the fluorine atom can alter the rates of the various steps in the reaction mechanism. nih.gov

Table 2: Predicted Electronic Effects of the 6-Fluoro Substituent

| Electronic Effect | Influence on Reaction Pathway |

|---|---|

| Inductive Effect (-I) | Deactivates the aromatic ring towards electrophilic substitution. |

| Increases the acidity of phenolic protons in precursors. | |

| Stabilizes anionic intermediates. | |

| Destabilizes cationic intermediates. | |

| Mesomeric Effect (+M) | The lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring. This effect is generally weaker than the inductive effect for halogens. |

In the context of the synthesis of 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine, the electron-withdrawing nature of the fluorine atom would likely make the carbonyl precursor in the imine formation step more electrophilic, potentially accelerating the initial nucleophilic attack. During the benzofuran ring closure, the electronic effects of the fluorine atom would influence the nucleophilicity and electrophilicity of the reacting centers, thereby affecting the rate and feasibility of the intramolecular cyclization.

No Scientific Data Available for this compound

Following a comprehensive search of available scientific literature, no specific research data or scholarly articles were found for the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on its reaction mechanisms, electronic effects, stereochemistry, and computational analysis as requested.

The inquiry sought in-depth information structured around the following key areas:

, including electronic effects on reactivity and selectivity, as well as stereochemical control and diastereoselectivity.

Computational and Theoretical Insights into Reaction Mechanisms , with a focus on transition state analysis and reaction coordinate mapping.

The absence of published research on this specific molecule means that the required data to populate these sections—including detailed research findings and data tables—does not exist in the public domain. General information on related compounds, such as other fluoro-functionalized imines or benzofuran derivatives, is available but does not provide the specific mechanistic, stereochemical, or computational details for the requested compound. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research on this specific compound would be necessary to generate the detailed insights requested.

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 1,3 Dihydro 2 Benzofuran 1 Imine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques would provide a complete picture of the atomic arrangement and connectivity of 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For the this compound core, distinct signals are expected for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the imine (NH) proton. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings. The CH₂ protons at position 3 would likely appear as a singlet, while the proton at position 1 is part of the imine group.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the carbons in the aromatic ring, the methylene carbon, and the iminic carbon (C=N). The carbon atoms attached to or near the fluorine atom will exhibit characteristic splitting (C-F coupling).

Illustrative ¹H and ¹³C NMR Data for the Core Structure Note: This data is hypothetical and based on typical chemical shifts for similar structural motifs.

| Atom Position | Illustrative ¹H Chemical Shift (δ, ppm) | Illustrative ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | - | ~165.0 (d, JCF) |

| C3 | 5.10 (s, 2H) | ~70.0 |

| C3a | - | ~125.0 (d, JCF) |

| C4 | 7.20 (dd) | ~122.0 (d, JCF) |

| C5 | 7.00 (td) | ~115.0 (d, JCF) |

| C6 | - | ~160.0 (d, ¹JCF ≈ 245 Hz) |

| C7 | 7.30 (d) | ~110.0 (d, JCF) |

| C7a | - | ~148.0 (d, JCF) |

| NH | 8.50 (s, 1H) | - |

d = doublet, td = triplet of doublets, dd = doublet of doublets, s = singlet. Couplings (JCF) are due to the fluorine atom.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. evitachem.com Given that ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it is a powerful probe for fluorinated molecules. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic nature of the benzofuran (B130515) ring system. Furthermore, the signal will be split into a multiplet due to coupling with adjacent aromatic protons (typically ³JHF and ⁴JHF), providing crucial information for assigning the proton signals in the aromatic region.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would establish the connectivity between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C spectra. For instance, it would connect the methylene proton signal to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for identifying and assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, correlations would be expected from the methylene protons (H3) to carbons C1, C3a, and C4, confirming the structure of the dihydrofuran ring and its fusion to the benzene (B151609) ring.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles. nih.gov

The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, the determination of absolute and relative stereochemistry is not applicable. However, for derivatives of this compound that incorporate chiral centers, SC-XRD would be the definitive method for establishing their stereochemical configuration.

The analysis of the crystal packing reveals how molecules are arranged in the solid state and which intermolecular forces stabilize the crystal lattice. For fluorinated aromatic compounds, specific non-covalent interactions are often observed. nih.gov In the crystal structure of this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The imine N-H group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F interactions with neighboring molecules.

π–π Stacking: The planar aromatic benzofuran system can engage in π–π stacking interactions with adjacent molecules, further stabilizing the crystal structure. nih.gov

These interactions collectively dictate the supramolecular architecture of the compound in the solid state.

Illustrative Table of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (imine) | N (imine) | 2.8 - 3.2 |

| C-H···F Interaction | C-H (aromatic) | F | 2.9 - 3.5 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound (C₈H₇FNO), the theoretical exact mass of the neutral molecule is 152.0539 g/mol . In HRMS, analysis is typically performed on the protonated molecule, [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) for this ion allows for its unambiguous identification. Electron Spray Ionization (ESI) is a common technique used for obtaining such mass spectra for benzofuran derivatives and other organic molecules. nih.gov

The precision of HRMS enables the confirmation of a compound's elemental formula by comparing the experimentally measured m/z value with the theoretically calculated value. For instance, in the analysis of fluorinated imines and benzofuran derivatives, researchers have reported mass accuracies within a few parts per million (ppm), which provides high confidence in the assigned chemical formula. nih.govnih.gov This level of accuracy is crucial for confirming the successful synthesis of a target molecule and differentiating it from potential isomers or byproducts.

The table below illustrates the expected HRMS data for the protonated form of this compound.

Table 1: Theoretical HRMS Data for Protonated this compound

| Ion Formula | Calculated m/z |

| [C₈H₈FNO]⁺ | 153.0617 |

Note: This interactive table contains theoretically calculated data based on the compound's elemental composition.

Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and its three-dimensional structure. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Functional Group Confirmation

For this compound, IR and Raman spectroscopy can confirm the presence of its key structural features. The imine (C=N) functional group is expected to show a characteristic stretching vibration in the range of 1690-1630 cm⁻¹. researchgate.net This peak is often strong in the IR spectrum and provides clear evidence of imine formation.

Other significant vibrational modes include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region. libretexts.org

C-F Stretching: A strong absorption band, characteristic of the fluorine substituent on the aromatic ring, is expected in the 1250-1000 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the dihydrobenzofuran ring will produce characteristic stretching bands, typically in the 1300-1000 cm⁻¹ range.

N-H Bending: The imine N-H group is expected to show a bending vibration around 1574 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic vibrational frequencies for the primary functional groups of the title compound.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imine (C=N) | Stretch | 1690 - 1630 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl-F | Stretch | 1250 - 1000 |

| C-O-C (ether) | Asymmetric Stretch | 1275 - 1200 |

| C-O-C (ether) | Symmetric Stretch | 1075 - 1020 |

| Imine (N-H) | Bend | ~1575 |

Note: This interactive table provides typical wavenumber ranges for the indicated functional groups based on established spectroscopic data. researchgate.netlibretexts.orglibretexts.org

Conformational Studies

While IR spectroscopy is highly effective for functional group identification, Raman spectroscopy, often coupled with Density Functional Theory (DFT) calculations, is particularly powerful for conformational studies. researchgate.net For complex molecules like benzofuran derivatives, different spatial arrangements of atoms (conformers) can exist. These conformers may have subtle differences in their vibrational spectra. By comparing experimental Raman spectra with spectra calculated for different possible conformers, the most stable conformation in the solid state or in solution can be determined. researchgate.netnih.gov For example, studies on related benzofuran systems have successfully used this combined experimental and computational approach to explore the energy surfaces for internal rotations and identify the most stable molecular geometries. researchgate.net This methodology could be applied to this compound to elucidate its preferred three-dimensional structure and understand how intermolecular interactions influence its conformation.

6 Fluoro 1,3 Dihydro 2 Benzofuran 1 Imine As a Synthetic Building Block and Research Probe

Applications in Complex Molecule Synthesis

The rigid framework and functional group arrangement of 6-fluoro-1,3-dihydro-2-benzofuran-1-imine make it a promising starting material for the synthesis of complex molecules, including novel heterocyclic systems and potential biologically active compounds.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Imines derived from chiral amines or those possessing inherent chirality are valuable in asymmetric synthesis, particularly for the diastereoselective addition of nucleophiles to the C=N bond. acs.orgnih.gov

While specific studies on this compound as a chiral auxiliary are not extensively documented, its structural features suggest significant potential. A chiral variant of this imine could be synthesized and utilized to direct the stereoselective formation of α-branched amines. nih.gov Furthermore, the imine nitrogen and the oxygen atom of the dihydrobenzofuran ring could potentially act as a bidentate chelation site for metals, making it a precursor for developing novel chiral ligands for asymmetric catalysis. nih.gov The design of such P,N-ligands (phosphine- and nitrogen-containing) has been shown to be highly effective in various metal-catalyzed reactions. nih.gov

Table 1: Potential Chiral Applications

| Application | Description | Potential Advantage |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation to guide stereoselective reactions, such as nucleophilic additions. wikipedia.org | The rigid phthalan backbone could provide a well-defined steric environment, leading to high diastereoselectivity. |

| Ligand Precursor | Synthesis of bidentate N,O-ligands for asymmetric metal catalysis. | The combination of a hard oxygen donor and a softer imine nitrogen donor could offer unique electronic and steric properties for catalytic complexes. nih.gov |

Benzofuran (B130515) derivatives are important intermediates for creating novel and complex heterocyclic systems that are otherwise difficult to obtain. researchgate.net The imine functionality of this compound serves as a synthetic handle for constructing fused nitrogen-containing rings. Through intramolecular cyclization reactions, new ring systems can be formed, leading to diverse molecular scaffolds. researchgate.netthieme-connect.comorganic-chemistry.org For example, strategies involving intramolecular radical cyclization or transition-metal-catalyzed dearomatization have been used to build complex benzofuran-fused molecules. researchgate.netacs.org

Various synthetic strategies can be envisioned for this compound:

[4+2] Cycloaddition (Diels-Alder Reaction): The imine can act as a dienophile, reacting with dienes to form fused six-membered rings. Iron(III)-catalyzed [4+2] cycloadditions of in situ-formed imines with enol ethers have been shown to produce fused quinoline systems. tandfonline.com

Intramolecular Cyclization: Modification of the imine nitrogen with a suitable functional group could facilitate intramolecular cyclization onto the benzofuran ring, leading to polycyclic structures. researchgate.net

Multi-component Reactions: The imine could participate in multi-component reactions to rapidly build molecular complexity, a strategy used to generate scaffolds like pyrrolo[2,1-a]phthalazines from related heterocycles. researchgate.net

The synthesis of benzofuran-fused N-heterocycles is a significant area of research, with methods like chiral squaramide-catalyzed [4+2] cyclization being developed to produce these structures with high stereoselectivity. acs.org

Chemical Transformations of the Imine Functionality

The carbon-nitrogen double bond of the imine is the most reactive site for many transformations, allowing for its conversion into other important functional groups or its participation in bond-forming reactions.

The reduction of imines to amines is a fundamental and widely used transformation in organic synthesis. organic-chemistry.org This reaction can be achieved using a variety of reducing agents. For cyclic imines, both chemical and biocatalytic methods have been developed to achieve high yields and, where applicable, high enantioselectivity. nih.govrsc.org

The corresponding amine, 6-fluoro-1,3-dihydro-2-benzofuran-1-amine, is a valuable synthetic target. The successful synthesis of N-substituted derivatives of this amine has been reported, underscoring the viability of this structural motif. Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric reduction of cyclic imines to furnish chiral amines with excellent enantioselectivity. nih.govresearchgate.net

Table 2: Selected Methods for the Reduction of Imines

| Reagent/Catalyst | Type of Reduction | Typical Conditions |

|---|---|---|

| Sodium borohydride (NaBH₄) | Chemical Hydride Reduction | Methanol, Room Temperature |

| Lithium aluminum hydride (LiAlH₄) | Chemical Hydride Reduction | Anhydrous Ether or THF, 0 °C to RT |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Catalytic Hydrogenation | H₂ gas, Palladium on Carbon, Ethanol |

| Imine Reductases (IREDs) | Biocatalytic Reduction | Aqueous buffer, Glucose/GDH for cofactor recycling nih.gov |

The electrophilic carbon atom of the imine is susceptible to attack by a wide range of nucleophiles. youtube.comlibretexts.org This reaction is a cornerstone for constructing new carbon-carbon and carbon-heteroatom bonds at the position adjacent to the nitrogen atom. nih.govlibretexts.org

Nucleophilic Addition: Organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the imine to form α-substituted amines. acs.org This provides a direct route to introduce alkyl or aryl groups.

Cycloaddition Reactions: Imines can participate as 2-atom components in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with 1,3-dipoles like azomethine imines or nitrile oxides, which yields five-membered heterocyclic rings. acs.orgrsc.org Such reactions are a powerful tool for synthesizing complex dinitrogenated heterocycles. rsc.org The imine functionality can also be involved in photochemical cycloadditions. nih.gov

Reactivity of the Fluorinated Benzofuran Moiety

The fluorine atom at the 6-position of the benzofuran ring significantly influences the electronic properties and reactivity of the aromatic system. Halogen substitution on a benzofuran ring can lead to a significant increase in biological activities, potentially due to the formation of halogen bonds which improve binding affinity to biological targets. nih.gov

The fluorine atom is strongly electron-withdrawing through its inductive effect, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution compared to unsubstituted benzofuran. quora.com However, through resonance, it is a weak π-electron donor. This combination of effects directs incoming electrophiles primarily to the ortho and para positions relative to the fluorine atom. In the case of the 6-fluoro substituent, this would direct electrophiles to the 5- and 7-positions.

The reactivity of the furan ring portion of benzofuran is also notable. Electrophilic substitution on the benzofuran scaffold itself typically occurs at the 2-position due to the superior stabilization of the intermediate carbocation. pearson.comstackexchange.com The presence of the electron-withdrawing fluorine atom on the benzene ring would further favor substitution on the electron-rich furan portion of the molecule.

Table 3: Predicted Reactivity of the this compound Moiety

| Reaction Type | Predicted Outcome | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution favored at positions 5 and 7 on the benzene ring. | Fluorine is an ortho, para-director, albeit deactivating. quora.com |

| Electrophilic Attack on Furan Ring | Favored over attack on the deactivated benzene ring. | The furan ring is inherently more electron-rich and activated towards electrophiles than the fluorinated benzene ring. pearson.com |

| Nucleophilic Aromatic Substitution | Possible at a position bearing a good leaving group, activated by the fluorine atom. | The strong electron-withdrawing nature of fluorine can stabilize the Meisenheimer complex intermediate. |

Electrophilic and Nucleophilic Aromatic Substitutions

The benzene ring of the this compound scaffold is subject to aromatic substitution reactions, where the fluorine atom and the fused dihydrofuran ring exert significant influence on the regioselectivity and reaction feasibility.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect, making the ring less reactive towards electrophiles than benzene. However, it is also an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the arenium ion) when substitution occurs at these positions.

Illustrative Electrophilic Aromatic Substitution Reactions on a Fluorinated Benzofuran Scaffold

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Fluoro-7-nitro-1,3-dihydro-2-benzofuran-1-imine |

| Bromination | Br₂, FeBr₃ | 7-Bromo-6-fluoro-1,3-dihydro-2-benzofuran-1-imine |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org This reaction is generally challenging for aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the fluorine atom can act as a leaving group. However, the dihydrobenzofuran ring system is not strongly electron-withdrawing. Therefore, for SNAr to occur at the C-6 position, the introduction of a potent electron-withdrawing group at the C-5 or C-7 position would likely be required. Under such conditions, the fluorine atom could be displaced by various nucleophiles like amines, alkoxides, or thiolates. libretexts.orgyoutube.com Interestingly, in the context of SNAr, fluoride is often an excellent leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond, while strong, can be activated by transition metal catalysts to participate in cross-coupling reactions, a powerful class of methods for forming carbon-carbon and carbon-heteroatom bonds. Aryl fluorides, particularly those on electron-deficient rings or specific heterocyclic systems, have been successfully used in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.

For this compound, the C-F bond at the 6-position could serve as a synthetic handle for introducing a wide variety of substituents. Nickel and palladium catalysts are commonly employed for activating C-F bonds. researchgate.net For instance, nickel-catalyzed coupling reactions of 2-fluorobenzofurans with arylboronic acids have been demonstrated, proceeding through the activation of the aromatic C-F bond. researchgate.net Although the target molecule has the fluorine at the 6-position, similar catalytic systems could potentially be adapted. This approach would allow for the modular construction of more complex molecules by coupling the fluorobenzofuran core with aryl, vinyl, or alkyl fragments.

Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / Ligand | C-C (Aryl) |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl, Vinyl, Alkyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand | C-N |

Design and Synthesis of Advanced Chemical Probes for Research

The rigid scaffold and functional handles of this compound make it an attractive starting point for the synthesis of specialized chemical probes.

Development of Fluorescent or Isotopic Labels

Fluorescent Labels

Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength, allowing for visualization in various research applications. horiba.com A common design strategy involves linking a fluorophore (the light-emitting part) to a recognition element (which targets a specific environment or molecule) via a linker. nih.gov

The this compound scaffold could be elaborated into a fluorescent probe. The core itself may possess some intrinsic fluorescence, or it could be functionalized with known fluorophores. The cross-coupling reactions discussed previously provide a direct route to attach conjugated aryl or alkynyl groups, which could extend the π-system and tune the photophysical properties, such as absorption and emission wavelengths.

Isotopic Labels

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. taylorandfrancis.com Replacing the stable ¹⁹F atom with the positron-emitting isotope Fluorine-18 (¹⁸F, half-life ≈ 110 minutes) would transform the molecule into a radiotracer for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in medical diagnostics and preclinical research.

The synthesis of an ¹⁸F-labeled version of this compound could potentially be achieved via a late-stage radiofluorination reaction. This would typically involve preparing a precursor molecule with a suitable leaving group (e.g., a nitro group or a trimethylammonium salt) at the 6-position and then performing a nucleophilic substitution with [¹⁸F]fluoride. nih.gov The resulting ¹⁸F-labeled compound could then be used to study the distribution and behavior of molecules containing this scaffold in vivo.

Scaffolds for Investigating Molecular Recognition (non-biological activity)

In chemistry, a molecular scaffold is a core structure upon which other functional groups can be built to create molecules with specific properties, such as the ability to recognize and bind other molecules (host-guest chemistry). nih.govnih.gov The rigid, three-dimensional shape of the 1,3-dihydro-2-benzofuran ring system makes it a suitable foundation for such endeavors.

By strategically placing functional groups on the aromatic ring and the imine nitrogen, one could create a pre-organized cavity or surface designed for non-covalent interaction with specific guest molecules. The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be exploited in the design of molecular receptors. For example, derivatives of this scaffold could be synthesized to act as sensors for ions or small neutral molecules, where binding would trigger a detectable signal, such as a change in fluorescence.

Future Directions and Emerging Research Avenues for 6 Fluoro 1,3 Dihydro 2 Benzofuran 1 Imine Studies

Development of Asymmetric Synthetic Methodologies

Currently, the synthesis of 6-Fluoro-1,3-dihydro-2-benzofuran-1-imine is understood to proceed through a general multi-step process involving the condensation of a starting material like 6-fluoro-2-hydroxybenzaldehyde with an appropriate amine, followed by cyclization. evitachem.com A significant future avenue lies in the development of asymmetric synthetic methods. Such strategies are crucial for producing enantiomerically pure forms of the compound, which is often a prerequisite for pharmacological studies, as different enantiomers can exhibit vastly different biological activities.

Future research could focus on:

Chiral Catalysis: Investigating the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemistry of the cyclization step.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the starting materials to direct the stereochemical outcome of the reaction, followed by their subsequent removal.

The successful development of these methodologies would be a critical step towards exploring the therapeutic potential of individual stereoisomers of this compound.

Exploration of Novel Reactivity Patterns

The reactivity of the benzofuran (B130515) scaffold is a subject of considerable interest. researchgate.net For this compound, the presence of the imine functional group and the fluorine atom introduces unique electronic properties that could lead to novel reactivity patterns. evitachem.com

Future investigations should systematically explore its reactivity in a variety of chemical transformations, including but not limited to:

Cycloaddition Reactions: Investigating its participation as a dienophile or dipolarophile in cycloaddition reactions to construct more complex heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the fluorine-substituted aromatic ring in cross-coupling reactions to introduce a diverse range of substituents.

Reduction and Oxidation Reactions: Studying the selective reduction of the imine or oxidation of the dihydrobenzofuran ring to access new derivatives.

A comprehensive understanding of its reactivity will expand its utility as a versatile intermediate in synthetic chemistry.

Advanced Computational Tools for Design and Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, where experimental data is scarce, computational studies are particularly valuable.

Future research efforts could employ:

Density Functional Theory (DFT) Calculations: To model the electronic structure, predict spectroscopic properties (such as NMR and IR spectra), and calculate reaction pathways and transition states for its formation and subsequent reactions.

Molecular Docking and Dynamics Simulations: To predict potential biological targets and binding modes, which would be instrumental in guiding its development as a potential therapeutic agent.

These computational approaches can accelerate the research and development process by prioritizing the most promising synthetic routes and biological applications.

Integration with High-Throughput Synthesis and Screening Technologies

High-throughput synthesis and screening technologies have revolutionized drug discovery and materials science. nih.gov Applying these technologies to this compound could rapidly generate a library of derivatives and identify compounds with desirable properties.

Future directions include:

Parallel Synthesis: Developing robust synthetic protocols that are amenable to automated parallel synthesis platforms, allowing for the rapid creation of a diverse library of analogues with variations at different positions of the molecule.

High-Throughput Screening (HTS): Screening the resulting compound library against a wide range of biological targets (e.g., enzymes, receptors) or for specific material properties (e.g., fluorescence, conductivity).

This approach would significantly accelerate the discovery of new leads for drug development or novel materials based on the this compound scaffold.

Investigation of Solid-State Forms and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism, can have a profound impact on its physical properties, such as solubility and stability. For pharmaceutical applications, understanding and controlling polymorphism is a regulatory requirement.

Future research should focus on:

Crystallization Studies: Systematically exploring different crystallization conditions (e.g., solvents, temperature) to identify and characterize all possible polymorphic forms of this compound.

Solid-State Characterization: Employing techniques such as single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to fully characterize the different solid-state forms.

A thorough understanding of its solid-state chemistry is essential for its potential development into a marketable product.

Advanced Characterization Techniques for Dynamic Processes

While standard characterization techniques provide static information about a molecule's structure, advanced techniques can offer insights into its dynamic behavior.

Future studies could utilize:

Variable-Temperature NMR (VT-NMR): To study conformational dynamics or tautomeric equilibria that may be present in this compound and its derivatives.

Time-Resolved Spectroscopy: To investigate the excited-state dynamics of the molecule, which could be relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

These advanced characterization studies will provide a more complete picture of the chemical and physical properties of this compound, paving the way for its rational application in various scientific fields.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-1,3-dihydro-2-benzofuran-1-imine, and what catalytic systems enhance yield?

The synthesis of fluorinated benzofuran derivatives often employs multicomponent or one-pot strategies. For example, pseudo three-component reactions under acidic or basic conditions can facilitate cyclization and imine formation. Catalysts such as Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) may improve regioselectivity and yield. Reaction optimization should prioritize temperature control (70–100°C) and inert atmospheres to prevent oxidation of intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm fluorine-induced deshielding effects and imine proton shifts (e.g., δ ~8–9 ppm for aromatic protons adjacent to fluorine) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure refinement. Fluorine substitution often introduces unique crystallographic challenges due to its electronegativity; anisotropic displacement parameters should be carefully analyzed .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between this compound and structurally similar compounds?

Contradictions may arise from tautomerism (e.g., imine-enamine equilibria) or positional isomerism. Strategies include:

- Comparative Analysis : Cross-reference F NMR data to confirm fluorine placement. For example, para-fluorine in benzofuran derivatives typically shows distinct coupling patterns compared to meta-substituted analogs .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and validate experimental data .

Q. What reaction mechanisms govern the formation of fluorinated benzofuran derivatives, and how do electronic effects influence regioselectivity?

Fluorine’s electron-withdrawing nature directs electrophilic substitution to specific positions. For example, in cyclization reactions, fluorine at C6 stabilizes transition states via resonance, favoring 5-membered ring closure. Mechanistic studies using deuterium labeling or kinetic isotope effects (KIE) can elucidate rate-determining steps, such as imine tautomerization or nucleophilic attack .

Q. How can computational docking models predict the biological interactions of this compound with protein targets?

Tools like AlphaFold3 or AutoDock Vina can simulate ligand binding to enzymes (e.g., fatty acid-binding proteins). Key parameters include:

- Binding Affinity : Fluorine’s hydrophobic and electrostatic contributions to ligand-receptor interactions.

- Pocket Flexibility : Molecular dynamics simulations to assess conformational changes in the binding site .

Data Analysis and Experimental Design

Q. How should researchers design experiments to mitigate synthetic byproducts in fluorinated benzofuran synthesis?

- Byproduct Screening : Use LC-MS or GC-MS to identify impurities (e.g., dihydrofuran isomers or uncyclized intermediates).

- Reaction Monitoring : In situ IR spectroscopy to track imine formation (C=N stretch ~1640–1680 cm⁻¹) .

Q. What strategies improve reproducibility in crystallographic studies of fluorinated small molecules?

- Twinned Data Handling : SHELXD or OLEX2 for deconvoluting overlapping reflections in twinned crystals.

- High-Resolution Data : Collect at low temperatures (100 K) to minimize thermal motion artifacts .

Methodological Pitfalls and Solutions

Q. Why might fluorinated benzofurans exhibit unexpected reactivity in cross-coupling reactions, and how can this be addressed?

Fluorine’s strong C-F bond can hinder palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Solutions:

- Preactivation : Use aryl fluorides with electron-withdrawing groups (e.g., nitro) to facilitate oxidative addition.

- Alternative Catalysts : Ni(0) complexes for C-F bond activation under milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.